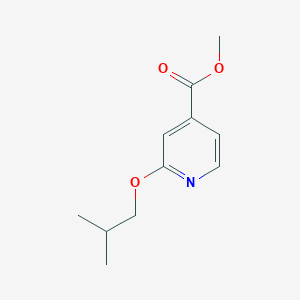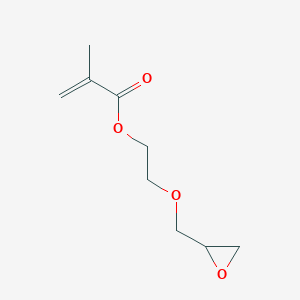
2-(Oxiran-2-ylmethoxy)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a chemical compound with the molecular formula C9H14O4. It is known for its unique structure, which includes an oxirane (epoxide) ring and a methacrylate group. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Oxiran-2-ylmethoxy)ethyl methacrylate can be synthesized through the reaction of glycidol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxiran-2-ylmethoxy)ethyl methacrylate undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the methacrylate group into a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
Wissenschaftliche Forschungsanwendungen
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are employed in coatings, adhesives, and sealants.
Biomedical Research: The compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and ability to form hydrogels.
Material Science: It is utilized in the production of advanced materials with specific properties, such as high strength and flexibility.
Wirkmechanismus
The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate involves the reactivity of its functional groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The methacrylate group can participate in polymerization reactions, forming long polymer chains with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Epoxypropyl Methacrylate
- 2-Methyl-2-propenoic acid oxiranylmethyl ester
- 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester
- 2-[(Methacryloyloxy)methyl]oxirane
Uniqueness
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is unique due to its combination of an epoxide ring and a methacrylate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications. Its ability to form both polymers and functionalized molecules sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-7(2)9(10)12-4-3-11-5-8-6-13-8/h8H,1,3-6H2,2H3 |
InChI-Schlüssel |
QWDCNUDLDABORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


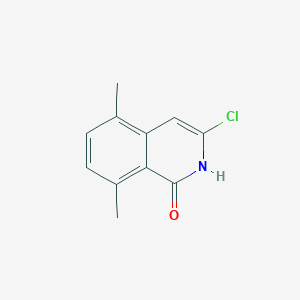
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
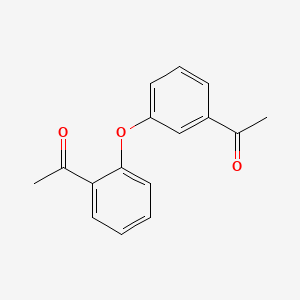
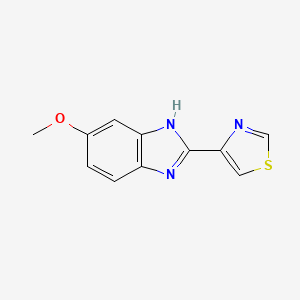
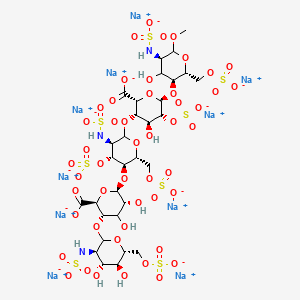
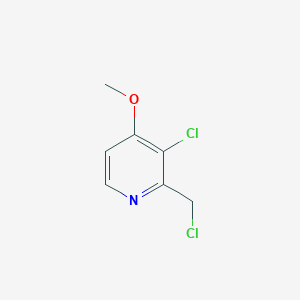
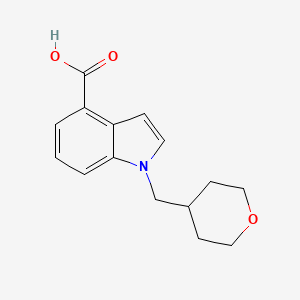
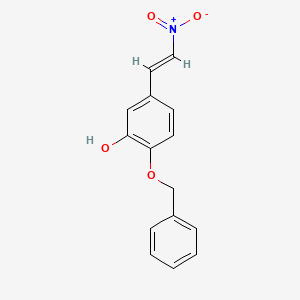
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
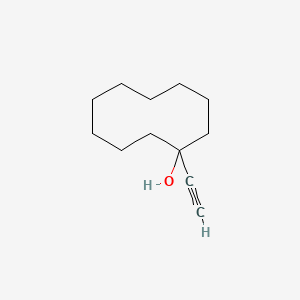
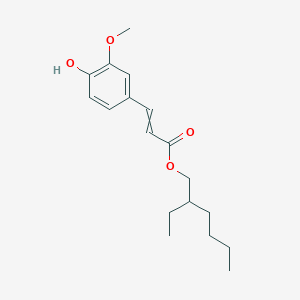
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
